

2-(Methylthio)pyrimidin-4-ol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylthio)pyrimidin-4-ol

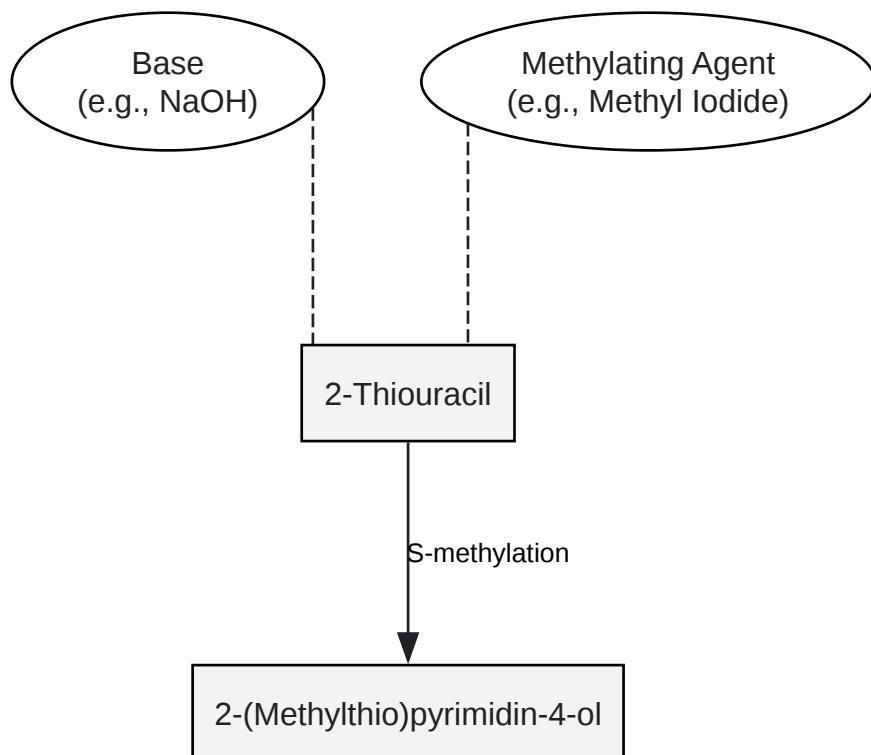
Cat. No.: B120619

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core functionalized with a methylthio group at the 2-position and a hydroxyl group at the 4-position. This strategic arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. The pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the methylthio and hydroxyl groups provides two distinct reaction sites for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug discovery and development.^{[1][2]} This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of **2-(Methylthio)pyrimidin-4-ol**, complete with experimental protocols and data presented for practical use by researchers.


Chemical and Physical Properties

2-(Methylthio)pyrimidin-4-ol is typically a solid at room temperature with limited solubility in polar solvents like DMSO and methanol.^{[2][3]} Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ OS	[2] [3] [4] [5]
Molecular Weight	142.18 g/mol	[1] [2] [4] [5] [6] [7]
CAS Number	5751-20-2, 124700-70-5, 124700-69-2	[1] [2] [3] [4] [5]
Appearance	Solid	[2]
Melting Point	200.0 to 204.0 °C	[3]
Boiling Point	301.2 °C at 760 mmHg	[3]
Density	1.35 g/cm ³	[3]
pKa	7.80 ± 0.40 (Predicted)	[3]
LogP	0.49180	[3]
Storage	Sealed in dry, Room Temperature or 2-8°C	[3] [4] [8]
Solubility	DMSO (Slightly), Methanol (Slightly)	[3]

Synthesis of 2-(Methylthio)pyrimidin-4-ol

The most common and efficient method for the synthesis of **2-(Methylthio)pyrimidin-4-ol** is the S-methylation of 2-thiouracil. This reaction proceeds readily in the presence of a base and a methylating agent, such as methyl iodide.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(Methylthio)pyrimidin-4-ol**.

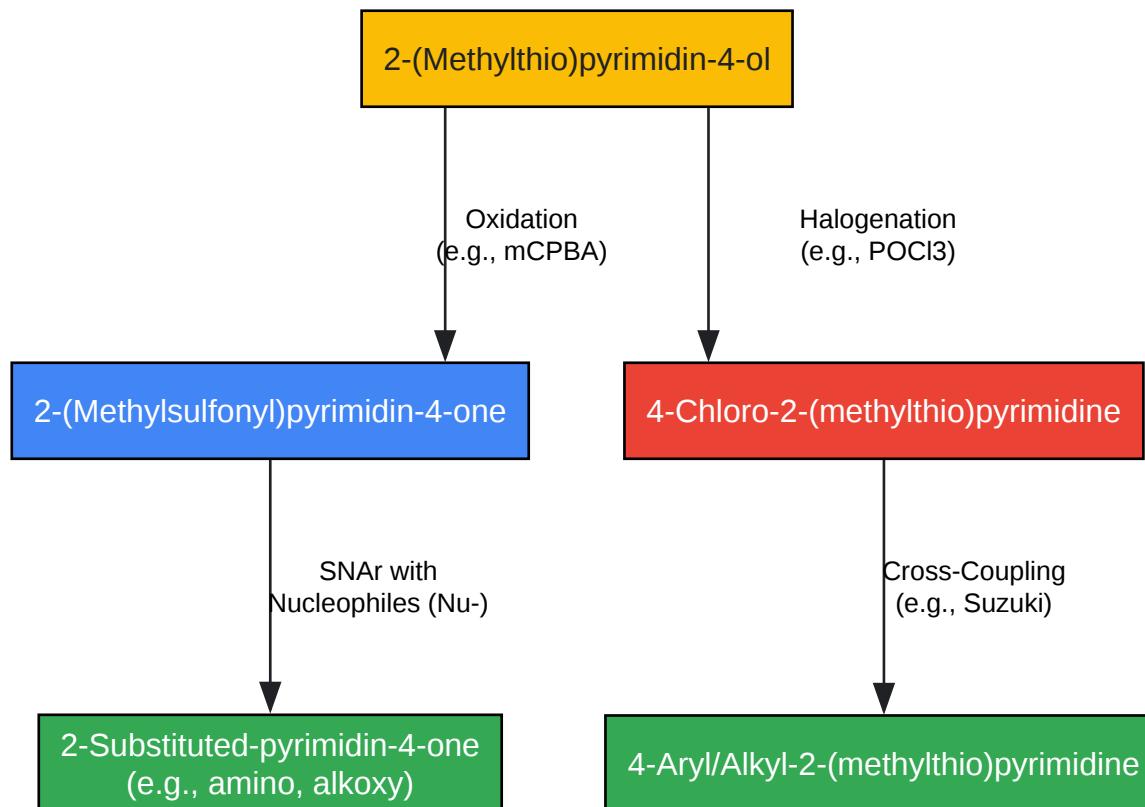
Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of **2-(Methylthio)pyrimidin-4-ol** are provided below.

Protocol 1:

- Reactants: 2-Thiouracil (33.3 g, 0.26 mol), sodium hydroxide (20.8 g, 0.52 mol), and methyl iodide (18.5 mL, 0.29 mol).^[7]
- Procedure:
 - Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).^[7]
 - Cool the mixture in an ice bath to an internal temperature of 0°C.^[7]

- Slowly add methyl iodide to the reaction mixture.[7]
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]
- Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.[7]
- Collect the white precipitate that forms by vacuum filtration.[7]
- Wash the precipitate with cold water (3 x 150 mL) and dry to afford **2-(methylthio)pyrimidin-4-ol** as a white powder.[7]
- Yield: 37.4 g (98%).[7]


Protocol 2:

- Reactants: 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g), sodium hydroxide (23 g), and iodomethane (20 mL).[6]
- Procedure:
 - To an aqueous solution of sodium hydroxide (23 g in 200 mL of water), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and iodomethane.[6]
 - Stir the mixture overnight at room temperature.[6]
 - Add acetic acid (17 mL) to the reaction mixture.[6]
 - Collect the precipitate by filtration and wash with ice water.[6]
 - Dry the residue to yield the final product.[6]
- Yield: 28 g.[6]

Reactivity and Key Transformations

The synthetic utility of **2-(Methylthio)pyrimidin-4-ol** stems from the reactivity of its two functional groups. The methylthio group can be oxidized to the more reactive methylsulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The

hydroxyl group can also be modified, for example, by conversion to a halide, enabling cross-coupling reactions.[1]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for the functionalization of **2-(Methylthio)pyrimidin-4-ol**.

Oxidation of the Methylthio Group

Oxidation of the methylthio group to a methylsulfonyl group significantly enhances the electrophilicity of the C2 position of the pyrimidine ring. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting 2-(methylsulfonyl)pyrimidine is a highly reactive intermediate for SNAr reactions.

Experimental Example: Synthesis of 2-(Methylsulfonyl)pyrimidin-4-one

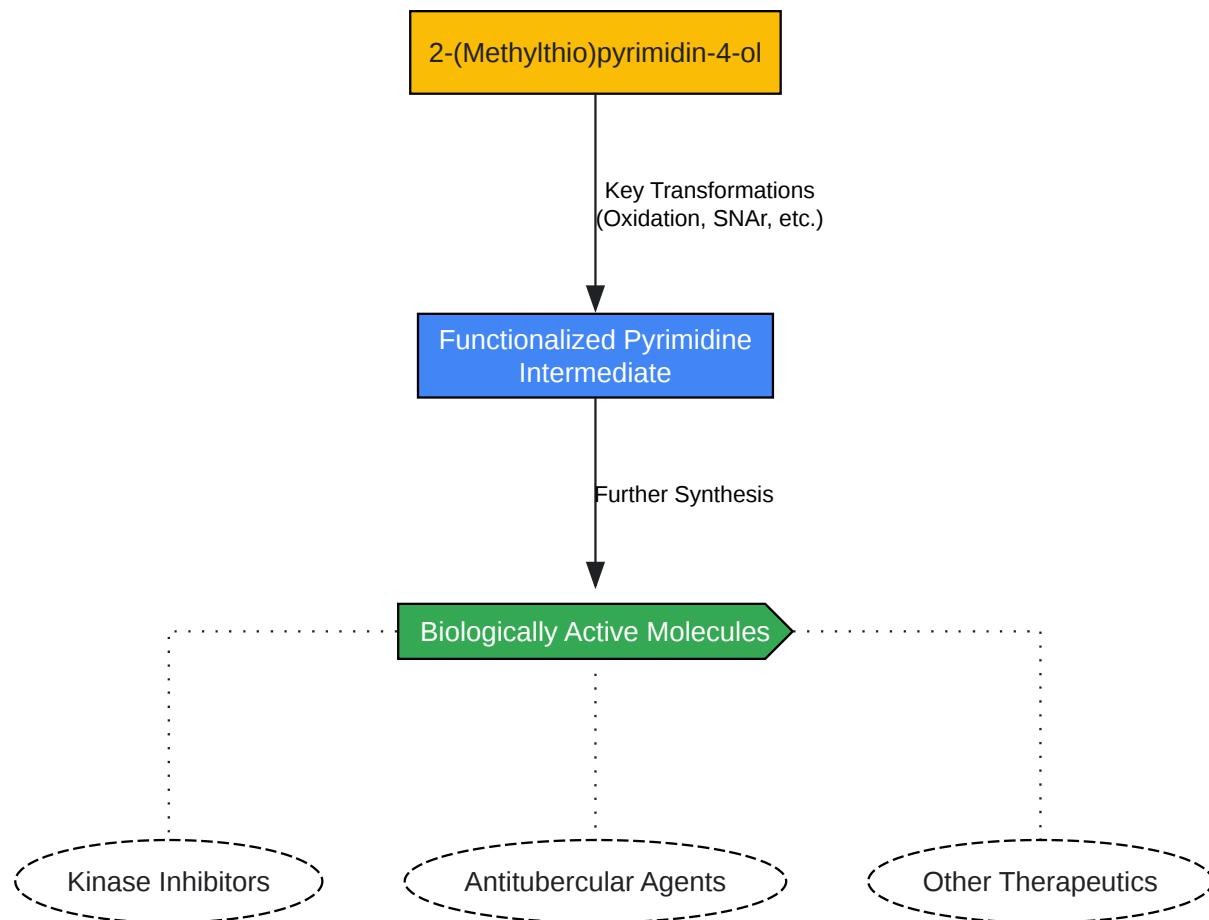
While a specific protocol for the oxidation of **2-(methylthio)pyrimidin-4-ol** was not found in the initial search, a general procedure for a similar substrate is referenced in the synthesis of antitubercular compounds. The oxidation of a thiomethyl-pyrimidin-4-one derivative (55d) with

mCPBA was used to create the corresponding sulfone (intermediate for compound 35).^[9] This suggests that standard oxidation conditions would be applicable.

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group itself can be displaced by strong nucleophiles, but the corresponding methylsulfonyl group is far more labile.^{[10][11]} This allows for the introduction of a wide variety of substituents at the C2 position, including amines, thiols, and alkoxides. This reactivity is central to its use in creating libraries of compounds for biological screening. For example, the reaction of 6-substituted-2-(methylthio)pyrimidin-4-ones with hydrazine hydrate is a key step in the synthesis of 2-hydrazinylpyrimidin-4(1H)-ones, which are versatile intermediates for constructing pyrazole-containing molecules.^[9]

Experimental Protocol: Synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(1H)-one


- Reactants: 6-Methyl-2-(methylthio)pyrimidin-4-one and hydrazine hydrate.
- Procedure: Reflux the starting material with hydrazine hydrate in ethanol.^[9] (Further details on stoichiometry and reaction time would be found in the cited literature).

Reactions at the 4-Position

The hydroxyl group at the C4 position can be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃). This transformation opens up the C4 position to nucleophilic substitution or participation in cross-coupling reactions like the Suzuki reaction to introduce aryl or other carbon-based substituents.^[1]

Applications in Synthesis and Medicinal Chemistry

2-(Methylthio)pyrimidin-4-ol is a cornerstone building block for the synthesis of complex heterocyclic systems with significant biological activity.

[Click to download full resolution via product page](#)

Caption: Logical workflow from building block to therapeutic candidates.

Kinase Inhibitors

The pyrimidine scaffold is a well-established core structure for numerous kinase inhibitors. The ability to functionalize both the C2 and C4 positions of **2-(methylthio)pyrimidin-4-ol** allows for the systematic exploration of the chemical space around the pyrimidine core, which is crucial for optimizing binding affinity and selectivity for specific kinase targets.[\[1\]](#)

Antitubercular Agents

A notable application is in the synthesis of 2-pyrazolylpyrimidinones, which have shown promise as antitubercular agents.[9] In this synthesis, 2-(methylthio)pyrimidin-4-one derivatives are converted to 2-hydrazinyl intermediates, which are then cyclized to form the pyrazole ring. This highlights the role of the methylthio group as a masked reactive site that can be readily converted to a hydrazinyl group for further heterocycle formation.[9]

Other Bioactive Molecules

The versatility of this building block extends to the synthesis of various other heterocyclic systems. For instance, derivatives have been used to create 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazides, which have been investigated for their growth stimulant properties.[12] It is also a known competitive inhibitor of Nitric Oxide Synthase (NOS). [3]

Conclusion

2-(Methylthio)pyrimidin-4-ol is a powerful and versatile building block in organic synthesis. Its straightforward preparation, coupled with the distinct and tunable reactivity of its methylthio and hydroxyl functional groups, provides a robust platform for the synthesis of diverse and complex molecules. Its demonstrated utility in the construction of kinase inhibitors, antitubercular agents, and other bioactive compounds underscores its importance for researchers, particularly those in the fields of medicinal chemistry and drug development. The synthetic pathways and protocols outlined in this guide offer a practical framework for leveraging this valuable scaffold in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylthio)pyrimidin-4-ol | High Purity | RUO [benchchem.com]
- 2. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]
- 3. lookchem.com [lookchem.com]

- 4. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 7. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 8. 124700-70-5 | 2-(Methylthio)pyrimidin-4-ol | Amides | Ambeed.com [ambeed.com]
- 9. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(Methylthio)pyrimidin-4-ol: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120619#2-methylthio-pyrimidin-4-ol-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com